molecular formula C50H63ClF3N5O12 B13423526 KB03-Slf

KB03-Slf

Cat. No.: B13423526
M. Wt: 1018.5 g/mol
InChI Key: JXTWMUOLYMSLIA-ZESVVUHVSA-N
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Description

KB03-Slf is an electrophilic proteolysis targeting chimera (PROTAC) developed for the discovery of ligandable E3 ubiquitin ligases. This compound is a heterobifunctional conjugate that comprises a synthetic ligand for FKBP12 (SLF) on one end and a scout fragment on the other end. The scout fragment is an electrophile that covalently modifies targetable cysteine residues on proteins, making it a valuable tool in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB03-Slf involves the conjugation of a synthetic ligand for FKBP12 (SLF) with a scout fragment. The scout fragment is typically an electrophile that can covalently modify cysteine residues on proteins. The reaction conditions for this synthesis include:

    Starting Materials: The synthetic ligand for FKBP12 and the scout fragment.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the reactants and the product.

    Purification: The product is purified using chromatographic techniques to achieve a high level of purity (≥95%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting materials.

    Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification and Quality Control: Use of advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

KB03-Slf undergoes several types of chemical reactions, including:

    Covalent Modification: The scout fragment covalently modifies targetable cysteine residues on proteins.

    Proteolysis Targeting: The compound facilitates the degradation of target proteins by recruiting E3 ubiquitin ligases.

Common Reagents and Conditions

    Reagents: Common reagents include the synthetic ligand for FKBP12, the scout fragment, and various solvents and catalysts.

    Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and reactivity of the compounds.

Major Products

The major products formed from these reactions include the covalently modified proteins and the degraded target proteins.

Scientific Research Applications

KB03-Slf has a wide range of scientific research applications, including:

    Chemistry: Used in the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.

    Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Used in the development of new drugs and therapeutic strategies.

Mechanism of Action

KB03-Slf exerts its effects through a mechanism involving the covalent modification of targetable cysteine residues on proteins. The synthetic ligand for FKBP12 binds to the target protein, while the scout fragment covalently modifies cysteine residues. This modification recruits E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    KB02-Slf: Contains a chloroacetamide scout fragment.

    KB05-Slf: Contains an acrylamide scout fragment.

Uniqueness

KB03-Slf is unique due to its specific scout fragment, which provides broad cysteine reactivity. This allows for the covalent modification of a wide range of proteins, making it a versatile tool in the field of targeted protein degradation.

Conclusion

This compound is a powerful tool in the field of targeted protein degradation, with a wide range of applications in scientific research and potential therapeutic uses. Its unique properties and mechanism of action make it a valuable compound for the discovery of ligandable E3 ubiquitin ligases and the study of protein degradation pathways.

Properties

Molecular Formula

C50H63ClF3N5O12

Molecular Weight

1018.5 g/mol

IUPAC Name

[(1R)-1-[3-[3-[2-[2-[3-[[3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl]amino]propanoylamino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C50H63ClF3N5O12/c1-6-49(2,3)45(63)47(65)59-21-8-7-12-38(59)48(66)71-39(15-13-32-14-16-40(67-4)41(26-32)68-5)33-10-9-11-36(28-33)57-43(61)18-22-69-24-25-70-23-20-55-42(60)17-19-56-46(64)34-27-35(50(52,53)54)30-37(29-34)58-44(62)31-51/h9-11,14,16,26-30,38-39H,6-8,12-13,15,17-25,31H2,1-5H3,(H,55,60)(H,56,64)(H,57,61)(H,58,62)/t38-,39+/m0/s1

InChI Key

JXTWMUOLYMSLIA-ZESVVUHVSA-N

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)CCNC(=O)C4=CC(=CC(=C4)NC(=O)CCl)C(F)(F)F

Origin of Product

United States

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